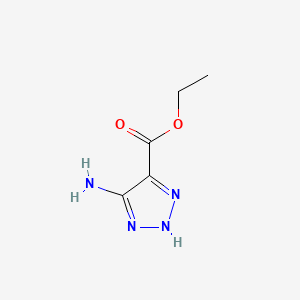

Ethyl 5-amino-2H-triazole-4-carboxylate

Description

Evolution of Triazole Chemistry and its Academic Significance

The study of triazoles is a significant sub-field of heterocyclic chemistry, a branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings.

The journey of heterocyclic chemistry began in the 19th century, running parallel to the broader development of organic chemistry. Early milestones include the isolation and synthesis of simple heterocyclic compounds such as furan, pyrrole (B145914), and pyridine (B92270). Key historical developments that laid the groundwork for the synthesis of more complex heterocycles include:

1818: Brugnatelli's synthesis of alloxan (B1665706) from uric acid. wikipedia.org

1832: Dobereiner's production of furfural (B47365) from starch. wikipedia.org

1834: Runge's isolation of pyrrole from the dry distillation of bones. wikipedia.org

1865: August Kekulé's proposition of the cyclic structure of benzene, which provided a foundational understanding of aromaticity crucial for heterocyclic compounds.

1905: Adolf von Baeyer's Nobel Prize-winning work on organic dyes, including the synthesis of the heterocyclic compound indigo (B80030).

1906: Friedlander's synthesis of indigo dye, a development that had significant industrial implications. wikipedia.org

These early discoveries paved the way for the development of systematic methods for synthesizing a vast array of nitrogen-containing heterocycles, including triazoles.

The reactivity and stability of triazoles are governed by their electronic structure and aromaticity. Triazoles are aromatic compounds, a property that imparts significant stability to the ring system. This stability is a result of the delocalization of π-electrons across the five-membered ring.

The stability of the triazole ring is also influenced by the nature and position of its substituents. In the case of Ethyl 5-amino-2H-triazole-4-carboxylate, the electron-donating amino group and the electron-withdrawing ethyl carboxylate group influence the electron density distribution and, consequently, the reactivity of the triazole core. The inherent polarity and metabolic stability of the triazole ring are key physicochemical properties that are valuable in drug discovery. acs.org

Positioning of this compound in Contemporary Organic Synthesis

This compound serves as a crucial building block in modern organic synthesis, primarily due to its bifunctional nature, which allows for a variety of chemical transformations.

This compound is a versatile intermediate for the construction of more complex heterocyclic systems. The amino and ester functionalities provide reactive handles for further chemical modifications. For example, the amino group can undergo reactions such as acylation, alkylation, and diazotization, while the ester group can be hydrolyzed, reduced, or converted to an amide.

One notable application is in the synthesis of fused heterocyclic systems. For instance, 5-amino-1,2,3-triazole-4-carboxylic acids and their derivatives are used in cyclocondensation reactions to produce triazolo[4,5-d]pyrimidine systems. researchgate.net The synthesis of 5-amino-1,2,3-triazole-4-carboxamides, a class of compounds with potential therapeutic applications, often starts from precursors like Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate. nih.govacs.orgnih.gov

Table 1: Selected Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Amide Formation | Amine, AlMe₃, Toluene | 5-Amino-1,2,3-triazole-4-carboxamide |

| Cyclocondensation | Methylene (B1212753) active compounds | Triazolo[4,5-b]pyridines |

| Hydrolysis | Base (e.g., NaOH) | 5-Amino-1,2,3-triazole-4-carboxylic acid |

The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain molecular frameworks are found to be able to bind to multiple biological targets. nih.gov Triazole-containing scaffolds are considered privileged structures due to their wide range of biological activities. benthamscience.com this compound is instrumental in the generation of diverse libraries of heterocyclic compounds for drug discovery.

By systematically modifying the amino and carboxylate groups, and by building upon the triazole core, chemists can generate a large number of structurally diverse molecules. nih.gov This approach, often referred to as diversity-oriented synthesis, allows for the exploration of a broader chemical space in the search for new therapeutic agents. For example, a focused library of triazole-linked conjugates based on privileged structures was synthesized to identify novel hits against protozoan parasitic infections. nih.gov The synthesis of quinoline (B57606) triazole derivatives to inhibit pathogenic bacteria that form biofilms is another example of how triazole scaffolds contribute to the development of new antimicrobial agents. bioengineer.org

Overview of Methodological Paradigms in its Investigation

The characterization and investigation of this compound and its derivatives rely on a combination of spectroscopic, analytical, and computational techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the electronic environment within the molecule. urfu.rumdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the N-H stretches of the amino group and the C=O stretch of the ester group. jocpr.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further confirm the structure. jocpr.com

Table 2: Spectroscopic Data for a Representative Triazole Derivative

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), amino group (broad singlet), and aromatic/heterocyclic protons. |

| ¹³C NMR | Resonances for the carbons of the ethyl group, the ester carbonyl, and the triazole ring. |

| IR (cm⁻¹) | Characteristic absorptions for N-H stretching, C=O stretching, and C-N stretching. |

Computational Methods:

As mentioned earlier, computational methods like DFT are crucial for understanding the electronic structure, reactivity, and stability of triazole derivatives. nih.govresearchgate.net Molecular docking and dynamic simulations are also used to predict and analyze the interactions of these compounds with biological targets, guiding the design of new drugs. bioengineer.org

Principles of Experimental Design in Synthetic Chemistry Research

Effective experimental design is fundamental to synthetic chemistry, ensuring that research is conducted systematically to produce reliable and valid results. pubrica.com The primary goal is to devise experiments that efficiently optimize chemical processes, leading to greater yields and higher product purity. azolifesciences.com

A well-designed experiment begins with a clearly defined research question or hypothesis. This involves identifying the key variables that will be measured and controlled. These variables are typically categorized as independent (those manipulated by the researcher), dependent (the outcome that is measured), and extraneous (other factors that must be kept constant to avoid influencing the results).

To overcome these limitations, modern synthetic chemistry increasingly utilizes statistical methods known as Design of Experiments (DoE). azolifesciences.comnih.gov DoE allows for the simultaneous investigation of multiple variables and their interactions. Key DoE techniques include:

Factorial Designs: These experiments study the effects of two or more factors, with each factor having discrete possible levels. A full-factorial design investigates all possible combinations of the chosen levels for all factors, providing detailed information on main effects and interaction effects. nih.gov

Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables. The objective is to optimize this response.

By applying these principles, researchers can minimize the number of required experiments, save time and resources, and gain a more comprehensive understanding of the chemical system under investigation. nih.gov

Foundational Computational Approaches in Molecular Science

Computational chemistry has become an indispensable tool in molecular science, providing insights into molecular structures, properties, and interactions that can be difficult or impossible to obtain through experimentation alone. rsc.org These computational approaches are crucial for understanding and predicting the behavior of molecules like this compound and its derivatives.

One of the most fundamental techniques is Density Functional Theory (DFT) . DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely used to calculate various molecular properties, such as heats of formation, and to analyze thermal stability through metrics like bond dissociation energies. researchgate.net For triazole derivatives, DFT can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. irjweb.com

Another key approach is Molecular Docking . This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com In medicinal chemistry, docking is used to simulate the interaction between a potential drug molecule (a ligand) and its biological target, typically a protein or enzyme. researchgate.net For example, docking studies of this compound have been used to understand how it inhibits enzymes like Carbonic Anhydrase-II by showing how its amino group coordinates with the active-site zinc ion. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) models represent a third foundational approach. QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. jocpr.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds. researchgate.net These models are built by correlating molecular descriptors (e.g., lipophilicity, electronic properties, size) obtained from a series of known compounds with their experimentally measured biological activities. jocpr.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and further testing.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEYEPKBFBJAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423535 | |

| Record name | Ethyl 5-amino-2H-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61336-12-7 | |

| Record name | Ethyl 5-amino-2H-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Classical and Modern Synthetic Routes to Ethyl 5-amino-2H-triazole-4-carboxylate

The construction of the triazole ring, particularly with the specific substitution pattern of an amino group at position 5 and a carboxylate at position 4, can be achieved through several established and innovative pathways. The choice of synthetic route often depends on the desired triazole isomer (1,2,3-triazole or 1,2,4-triazole) and the availability of starting materials.

A primary route to obtaining the ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate scaffold involves the cyclization of an azide (B81097) with an active methylene (B1212753) compound like ethyl 2-cyanoacetate. nih.gov This reaction is a well-established method for forming 1,4,5-trisubstituted 1,2,3-triazoles. The synthesis begins with the preparation of a suitable organic azide, which is then reacted with ethyl 2-cyanoacetate in the presence of a base.

For instance, the synthesis of Ethyl 5-Amino-1-(4-(morpholinomethyl)benzyl)-1H-1,2,3-triazole-4-carboxylate (a derivative of the core structure) is achieved through a base-promoted cyclization. nih.govacs.org In this process, sodium ethoxide in ethanol (B145695) is treated with ethyl 2-cyanoacetate, followed by the addition of the corresponding azide, 4-[[4-(azidomethyl)phenyl]methyl]morpholine. nih.govacs.org

Table 1: Illustrative Multi-Step Synthesis of an Ethyl 5-amino-1,2,3-triazole-4-carboxylate Derivative This table is based on the synthesis of Ethyl 5-Amino-1-(4-(morpholinomethyl)benzyl)-1H-1,2,3-triazole-4-carboxylate as described in the literature. nih.govacs.org

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-[[4-(azidomethyl)phenyl]methyl]morpholine, Ethyl 2-cyanoacetate | Sodium ethoxide, Ethanol, 0 °C | Ethyl 5-Amino-1-(4-(morpholinomethyl)benzyl)-1H-1,2,3-triazole-4-carboxylate |

Another versatile strategy, particularly for accessing the 1,2,4-triazole (B32235) isomer, employs the Pinner reaction. nih.gov This method involves converting α-substituted ethyl cyanoacetates into the corresponding carboxyimidate salts (Pinner salts). These key intermediates can then react with formylhydrazide to yield the desired 2-(1H-1,2,4-triazol-3-yl)acetates. nih.gov Optimization of these multi-step protocols often involves careful control of reaction temperature, choice of base, and purification methods to maximize the yield of the final heterocyclic product.

The structural diversity of triazole derivatives is greatly expanded by exploring a range of precursors. For the synthesis of 1,2,4-triazoles, a common and effective approach involves the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate. mdpi.com This method avoids the need to prepare more reactive intermediates like acid chlorides. The scope of this reaction is broad, accommodating various aliphatic and aromatic carboxylic acids to produce a library of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com

For the 1,2,3-triazole system, while ethyl 2-cyanoacetate is a standard precursor, related active methylene compounds can also be used. For example, employing an α-cyano amide instead of the ester leads to the formation of 5-amino-1,2,3-triazole-4-carboxamides. nih.gov The azide component can also be varied significantly, with alkyl and benzyl (B1604629) halides serving as convenient starting materials for the synthesis of the necessary azide intermediates via reaction with sodium azide. nih.gov

Table 2: Selected Precursors for Triazole Synthesis

| Triazole Core | Precursor 1 | Precursor 2 | Key Features |

|---|---|---|---|

| 1,2,4-Triazole | Aminoguanidine Bicarbonate | Carboxylic Acids | Direct condensation, broad substrate scope. mdpi.com |

| 1,2,3-Triazole | Organic Azides | Ethyl 2-cyanoacetate | Forms the corresponding ethyl ester. nih.govacs.org |

| 1,2,3-Triazole | Organic Azides | α-Cyano Amides | Forms the corresponding carboxamide. nih.gov |

| 1,2,4-Triazole | Ethyl Cyanoacetates | Formylhydrazide | Proceeds via Pinner salt intermediates. nih.gov |

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and cascade reactions are increasingly favored. A notable example is the one-pot, three-component synthesis of 5-amino-7-aryl-7,8-dihydro- mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]-pyrimidine-6-carbonitriles. mdpi.com This reaction combines 3-amino-1,2,4-triazole, various aryl aldehydes, and malononitrile (B47326) in a single step. mdpi.com Such multicomponent reactions are highly valuable as they construct complex molecules from simple starting materials with high atom economy.

Similarly, efficient cascade reactions have been developed for other heterocyclic systems, providing a blueprint for potential triazole syntheses. An efficient cascade reaction involving diethyl 2-(ethoxymethylene)malonate, hydroxylamines, and various amines has been reported for the synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives. organic-chemistry.org This method demonstrates how multiple bond-forming events can occur sequentially in a single pot under mild conditions to generate structurally complex products in high yields. organic-chemistry.org These strategies highlight a shift towards more sophisticated and efficient synthetic designs in heterocyclic chemistry.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, focusing on the reduction of hazardous waste, the use of safer solvents, and the development of energy-efficient processes.

Catalysis plays a pivotal role in developing sustainable synthetic methods. For the synthesis of fused 1,2,4-triazole systems, organocatalysis has been shown to be highly effective. For example, the one-pot, three-component reaction to form ethyl 5-amino-7-(4-phenyl)-4,7-dihydro- mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-6-carboxylates can be efficiently catalyzed by 4,4'-trimethylenedipiperidine (TMDP). nih.gov This metal-free approach offers an advantage by avoiding potentially toxic and expensive metal catalysts. nih.gov

In the realm of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a powerful tool for functionalizing heterocyclic cores. The Buchwald-Hartwig amination has been successfully applied to 5-amino-1,2,3-triazoles. nih.gov This reaction allows for the coupling of (het)aryl halides with the amino group of the triazole, facilitated by a palladium complex bearing an expanded-ring N-heterocyclic carbene ligand, to afford 5-(het)arylamino-1,2,3-triazole derivatives in high yields. nih.gov

A key objective of green chemistry is to minimize or eliminate the use of volatile organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for achieving this goal. A general, green, and straightforward synthesis of 5-substituted 3-amino-1,2,4-triazoles has been developed using controlled microwave irradiation under solvent-free conditions. mdpi.com This method involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate and is noted for its scalability. mdpi.com

The use of water as a reaction medium is another cornerstone of green chemistry. The aforementioned TMDP-catalyzed synthesis of triazolopyrimidines can be performed in a mixture of ethanol and water at reflux, significantly improving the reaction's environmental profile compared to syntheses relying on anhydrous organic solvents. nih.gov Furthermore, the use of alternative energy sources like ultrasonic irradiation has been shown to promote the one-pot synthesis of related triazolopyrimidine derivatives in ethanol, often leading to shorter reaction times and good yields. mdpi.com These approaches demonstrate a commitment to developing more environmentally benign synthetic pathways.

Table 3: Comparison of Green Synthesis Conditions

| Method | Catalyst/Promoter | Solvent | Energy Source | Key Advantages |

|---|---|---|---|---|

| One-pot synthesis | 4,4'-trimethylenedipiperidine (TMDP) | Ethanol/Water (1:1 v/v) | Conventional Heating | Use of green solvent, metal-free catalysis. nih.gov |

| Direct condensation | Acid catalysis | Solvent-Free | Microwave Irradiation | High efficiency, scalability, no solvent waste. mdpi.com |

| One-pot synthesis | NaOH (20 mol%) | Ethanol | Ultrasonic Irradiation | Short reaction times, operational simplicity. mdpi.com |

Microwave, Sonochemical, and Photochemical Activation in Synthesis

Alternative energy sources provide efficient, rapid, and often higher-yielding pathways for chemical reactions compared to conventional heating.

Microwave Activation: Microwave-assisted synthesis has become a staple in modern organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. researchgate.netnih.gov The high reaction yields associated with microwave heating are achieved through the efficient transfer of energy directly to the solvent and reactant molecules. mdpi.com This technology is suitable for producing various aminotriazole derivatives, including those synthesized via multi-step, one-pot protocols. nih.govresearchgate.net For the synthesis of 1,2,3-triazoles, microwave irradiation can accelerate the key cycloaddition step, making it a highly attractive method for generating libraries of these compounds. nih.gov

Sonochemical Activation: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This collapse generates localized hot spots with transient high temperatures and pressures, which can significantly accelerate chemical reactions. nih.gov Ultrasound irradiation is considered a green chemistry technique that enhances reaction efficiency and rates. nih.gov It has been successfully applied to the synthesis of various N- and O-azoles, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1,2,3-triazoles, further speeding up this already efficient reaction. nih.gov

Photochemical Activation: While photochemical methods are a cornerstone of organic synthesis for activating specific bonds and enabling unique reaction pathways, their application to the direct synthesis of the this compound core ring is not extensively documented in current literature.

A summary of these advanced activation methods is provided in the table below.

| Activation Method | Principle | General Advantages |

| Microwave | Dielectric heating | Rapid reaction rates, improved yields, enhanced purity. researchgate.netmdpi.com |

| Sonochemical | Acoustic cavitation | Increased reaction speed, high yields, environmentally friendly. researchgate.netnih.gov |

| Photochemical | Electronic excitation | High specificity, access to unique reaction pathways. |

Atom Economy and Reaction Efficiency Considerations in Design

The synthesis of 1,2,3-triazoles via the [3+2] cycloaddition of azides and alkynes is a prime example of an atom-economic reaction, as all atoms from both reactants are incorporated into the final product. researchgate.netresearchgate.net This reaction is a cornerstone of "click chemistry," a concept that prioritizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govthieme-connect.com

To further improve efficiency, chemists often design multicomponent reactions (MCRs) where three or more reactants combine in a single step to form the final product. researchgate.netmdpi.com This approach reduces the number of synthetic steps, minimizes waste from purification of intermediates, and saves time and resources. researchgate.net Intramolecular azide-alkyne cycloadditions, often following a multicomponent reaction that assembles the precursor, represent a particularly efficient strategy, as the proximity of the reacting groups often allows the reaction to proceed under mild conditions without a catalyst. mdpi.com

Mechanistic Investigations of Formation Pathways

Understanding the precise mechanism of a reaction is crucial for optimizing conditions and controlling product outcomes. The formation of 1,2,3-triazoles has been the subject of numerous mechanistic studies, employing a combination of spectroscopic, kinetic, and computational methods.

Spectroscopic Monitoring of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of intermediate species. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structures of both stable intermediates and final products in triazole synthesis. ijbr.com.pknih.gov

In the synthesis of related azoles, such as 5-aminopyrazoles from β-ketonitriles and hydrazines, the intermediate hydrazone has been successfully isolated and characterized by IR and NMR spectroscopy, providing direct evidence for the proposed reaction pathway. beilstein-journals.org For the copper-catalyzed synthesis of 1,2,3-triazoles, spectroscopic analysis supports the involvement of key intermediates, such as copper acetylides, which are crucial for the catalytic cycle. mdpi.com

Kinetic Isotope Effect Studies for Rate-Determining Steps Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step of a reaction. This is achieved by measuring the change in reaction rate when an atom at a key position is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). While KIE studies have been instrumental in clarifying mechanisms for many organic reactions, specific KIE investigations detailing the rate-determining step in the formation of this compound are not widely reported. researchgate.net Theoretically, such studies could differentiate between a concerted cycloaddition mechanism versus a stepwise pathway involving a distinct intermediate, as the breaking of specific C-H or N-H bonds in a rate-limiting step would lead to a measurable KIE.

Computational Modeling of Transition States and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are often inaccessible through experimental means alone. irjweb.com DFT calculations are used to model the geometry of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net By calculating the potential energy surface, researchers can determine the energy barriers for different possible reaction pathways, thus predicting the most likely mechanism. researchgate.netresearchgate.net

For 1,2,3-triazole synthesis, computational studies have been used to:

Investigate the stability of different tautomers (e.g., 1H vs. 2H). nih.gov

Explain the regioselectivity of the azide-alkyne cycloaddition, clarifying why certain catalysts favor the 1,4-disubstituted product while others yield the 1,5-isomer. nih.gov

Analyze the electronic structure and molecular orbitals (HOMO-LUMO) of triazole derivatives to predict their reactivity. acs.orgconsensus.app

Study the effect of solvents on the stability of intermediates and the height of energy barriers. researchgate.net

Isolation and Advanced Characterization of Fleeting Intermediates

The direct isolation and characterization of short-lived, or fleeting, intermediates is one of the most challenging yet definitive ways to establish a reaction mechanism. Due to their inherent instability, such species often cannot be studied by conventional methods. While the literature on triazole synthesis proposes various intermediates, such as metal-complexed species in catalytic cycles or diradical species in thermal reactions, their isolation is rare. mdpi.comresearchgate.net Often, synthetic strategies are designed specifically to avoid the isolation of potentially unstable or hazardous intermediates, such as energetic diazonium salts. nih.gov The existence of these fleeting intermediates is therefore more commonly inferred from a combination of kinetic data, computational modeling, and trapping experiments rather than direct isolation and characterization.

Comprehensive Reactivity and Derivatization Studies

Reactions at the Amino Group

The exocyclic amino group at the C5 position of the triazole ring is a key site for nucleophilic reactions, enabling the synthesis of a diverse array of derivatives through acylation, alkylation, sulfonylation, diazotization, and condensation pathways.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amino group of aminotriazoles readily undergoes acylation with reagents like acid anhydrides and acid chlorides. Studies on the closely related methyl 5-amino-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate have shown that its susceptibility to acetylation is lower than that of the parent 5-amino-1H- nih.govresearchgate.netnih.govtriazole. Reaction with acetic anhydride (B1165640) at room temperature proceeds regioselectively to yield a single monoacetylated product, where acylation occurs on a ring nitrogen atom. To achieve diacetylation, harsher conditions such as boiling in neat acetic anhydride are required, leading to the formation of two isomeric diacetyl derivatives. Subsequent hydrolysis of the ring acetyl group from these diacetylated compounds can yield the exocyclic N-acetylated product, methyl 5-(acetylamino)-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate.

| Starting Material Analogue | Reagent | Conditions | Product(s) |

|---|---|---|---|

| Methyl 5-amino-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate | Acetic Anhydride (Ac₂O) | 20°C | Methyl 1-acetyl-5-amino-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate (Annular acylation) |

| Methyl 5-amino-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate | Neat Acetic Anhydride (Ac₂O) | Boiling | Isomeric diacetyl derivatives |

| Diacetylated intermediate | Hydrolysis | - | Methyl 5-(acetylamino)-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate (Exocyclic acylation) |

Alkylation and Arylation: Direct alkylation of the exocyclic amino group with simple alkyl halides can be challenging due to the potential for over-alkylation, yielding mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, N-arylation of the amino group can be achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an efficient route to N-aryl substituted aminotriazoles. This reaction typically involves treating the aminotriazole with an aryl halide in the presence of a palladium catalyst, a suitable ligand (e.g., from the biarylphosphine class), and a base. nih.gov

Sulfonylation: The amino group can be converted to a sulfonamide via reaction with sulfonyl chlorides. Research on 3,5-diamino-1-R-1,2,4-triazoles demonstrates that these compounds react regioselectively with sulfonyl chlorides. researchgate.net The amino group at the C3 position (analogous to C5 in the target compound) is more reactive and selectively forms the corresponding 5-amino-3-sulfonylamino-1-R-1,2,4-triazole derivative. researchgate.net This indicates that Ethyl 5-amino-2H-triazole-4-carboxylate is expected to react with various sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine (B92270) to yield the corresponding ethyl 5-(sulfonylamino)-1H-1,2,4-triazole-3-carboxylate derivatives.

Diazotization and Subsequent Transformations

The 5-amino group, being adjacent to a ring nitrogen, can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is typically unstable and undergoes immediate intramolecular cyclization. This transformation is a common strategy for synthesizing fused heterocyclic systems. In the case of this compound, the diazonium intermediate is expected to cyclize by attacking the N1 atom of the triazole ring, leading to the formation of a triazolo[5,1-c] nih.govresearchgate.netnih.govtriazine ring system. This type of reaction has been documented for analogous compounds like 5-amino-1H-pyrazole-4-carbonitriles, which form pyrazolo[3,4-d] nih.govresearchgate.netresearchgate.nettriazin-4-ones upon diazotization. nih.gov

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can condense with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically occurs under acidic or basic catalysis. For instance, reaction with benzaldehyde (B42025) would yield the corresponding N-benzylideneamino derivative. nepjol.info

Furthermore, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. The reaction of 3-amino-1,2,4-triazoles with β-ketoesters like ethyl acetoacetate, often in the presence of an acid catalyst, results in the formation of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives. researchgate.netresearchgate.net Similarly, multicomponent reactions involving an aminotriazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can produce fused systems such as 7,8-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidines.

| Aminotriazole Reactant | Carbonyl Reagent(s) | Conditions | Product Type |

|---|---|---|---|

| 3-Amino-1,2,4-triazole | Aromatic Aldehyde | - | Schiff Base (Imine) |

| Ethyl 5-amino-1,2,4-triazole-3-carboxylate | 1-Phenylbutane-1,3-dione | - | nih.govresearchgate.netnih.govTriazolo[1,5-a]pyrimidine derivative researchgate.net |

| 3-Amino-1,2,4-triazole | Aryl Aldehyde + Malononitrile | NaOH, Ethanol (B145695) | 5-Amino-7-aryl-7,8-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine-6-carbonitrile |

Reactions at the Ester Moiety

The ethyl carboxylate group at the C4 position is susceptible to various nucleophilic acyl substitution reactions, providing pathways to other carboxylic acid derivatives like acids, amides, and hydrazides.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding 5-amino-1H-1,2,4-triazole-3-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the free carboxylic acid. researchgate.net This carboxylic acid serves as a versatile intermediate for further derivatization, such as amide bond formation using coupling agents. nih.gov

Transesterification: While specific studies on the transesterification of this compound are not widely documented, this reaction is a fundamental transformation for esters. It is expected that the ethyl ester can be converted to other alkyl esters (e.g., methyl, propyl, or benzyl (B1604629) esters) by heating in the presence of the corresponding alcohol and an acid or base catalyst. For example, refluxing the compound in methanol (B129727) with a catalytic amount of sulfuric acid would be expected to yield Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.

Amidation and Hydrazinolysis

Amidation: The ester group can be converted directly into a carboxamide. Ammonolysis, the reaction with ammonia (B1221849), can be achieved by treating the ester with a solution of ammonia in an alcohol, such as methanol, to yield 5-amino-1H-1,2,4-triazole-3-carboxamide. mdpi.com Similarly, heating the ester with primary or secondary amines can produce the corresponding N-substituted amides. This direct aminolysis provides a straightforward route to a variety of amide derivatives.

Hydrazinolysis: One of the most common and useful reactions of this ester is hydrazinolysis. Treatment of this compound with hydrazine (B178648) hydrate, typically by heating in a solvent like ethanol, results in the formation of 5-amino-1H-1,2,4-triazole-3-carbohydrazide. nih.govrsc.org This carbohydrazide (B1668358) is a valuable synthon itself, serving as a precursor for the synthesis of numerous other heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, and further triazole-containing structures.

Reduction to Alcohols and Aldehydes

The ethyl carboxylate group at the 4-position of the triazole ring is susceptible to reduction by various hydride reagents, leading to the corresponding primary alcohol or aldehyde. The choice of reducing agent and reaction conditions dictates the final product.

Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of completely reducing the ester to the corresponding primary alcohol, (5-amino-2H-1,2,4-triazol-4-yl)methanol. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester.

For the partial reduction of the ester to the corresponding aldehyde, 5-amino-2H-1,2,4-triazole-4-carbaldehyde, a less reactive and sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is a suitable reagent for this transformation. masterorganicchemistry.comchemistrysteps.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. The bulky nature of DIBAL-H helps in stabilizing the tetrahedral intermediate, which upon aqueous workup, yields the desired aldehyde. chemistrysteps.com

| Reagent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH4) | (5-amino-2H-1,2,4-triazol-4-yl)methanol | Anhydrous THF |

| Diisobutylaluminum Hydride (DIBAL-H) | 5-amino-2H-1,2,4-triazole-4-carbaldehyde | Low temperature (e.g., -78 °C) |

Electrophilic and Nucleophilic Substitutions on the Triazole Ring

The 1,2,4-triazole (B32235) ring in this compound is an electron-rich system, making it susceptible to electrophilic substitution. The amino group at the 5-position and the ethyl carboxylate group at the 4-position significantly influence the regioselectivity of these reactions.

Regioselectivity and Directing Effects Analysis

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the context of the triazole ring, this corresponds to the nitrogen atoms. The ethyl carboxylate group, on the other hand, is a deactivating group and directs incoming electrophiles to the meta position. The interplay of these two groups, along with the inherent reactivity of the triazole nitrogen atoms, determines the outcome of electrophilic substitution reactions.

Alkylation reactions on related 5-amino-3-substituted-1,2,4-triazoles have shown that the position of substitution is dependent on the reaction conditions. In neutral media, S-alkylation is often selective, while in alkaline media, a mixture of N-alkylated products can be formed. researchgate.net For this compound, electrophilic attack is anticipated to occur preferentially on the ring nitrogen atoms, with the exact position being influenced by steric and electronic factors.

Theoretical Predictions of Reactivity Sites

Computational studies using Density Functional Theory (DFT) can provide valuable insights into the reactivity of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) can help in identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.netbhu.ac.in

The highest occupied molecular orbital (HOMO) density indicates the regions most susceptible to electrophilic attack, which are expected to be concentrated on the amino group and the nitrogen atoms of the triazole ring. Conversely, the lowest unoccupied molecular orbital (LUMO) density highlights the areas prone to nucleophilic attack, likely centered on the carbonyl carbon of the ester group and the carbon atoms of the triazole ring. The molecular electrostatic potential map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further aiding in the prediction of reactive sites. bhu.ac.in

Metal-Catalyzed Cross-Coupling and Functionalization

Metal-catalyzed cross-coupling reactions provide powerful tools for the derivatization of the triazole ring, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the triazole ring typically needs to be pre-functionalized with a halide.

Suzuki, Sonogashira, and Heck Type Reactions

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of a halo-triazole with a boronic acid or ester. researchgate.net For this compound, a halogen atom would first need to be introduced onto the triazole ring, likely at the C3 position, to serve as the coupling partner.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and a halo-triazole, catalyzed by palladium and copper complexes. researchgate.net Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as the starting material.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halo-triazole with an alkene. mdpi.com This reaction offers a route to introduce alkenyl substituents onto the triazole core.

| Reaction Type | Coupling Partners | Catalyst System |

| Suzuki-Miyaura | Halo-triazole + Boronic acid/ester | Palladium catalyst |

| Sonogashira | Halo-triazole + Terminal alkyne | Palladium and Copper catalysts |

| Heck | Halo-triazole + Alkene | Palladium catalyst |

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization offer a more atom-economical approach to derivatizing the triazole ring, avoiding the need for pre-halogenation. researchgate.netrsc.org Palladium and copper catalysts have been effectively used for the direct arylation of 1,2,4-triazoles. rsc.org For this compound, the C-H bond at the 3-position is a potential site for such functionalization. The regioselectivity of C-H activation is influenced by the directing effects of the existing substituents and the nature of the catalyst and reaction conditions. researchgate.net

Cycloaddition and Ring Expansion/Contraction Reactions Involving the Triazole Scaffold

While specific studies on cycloaddition reactions directly involving this compound are not extensively documented, the inherent reactivity of the aminotriazole scaffold suggests its potential to participate in such transformations for the construction of fused heterocyclic systems. For instance, aminotriazoles are known to be valuable precursors in the synthesis of triazolo-annulated heterocycles. The amino group can act as a nucleophile in intramolecular cyclizations or in reactions with bifunctional electrophiles to build new rings onto the triazole core.

One of the significant reactions of 5-aminotriazoles is the Dimroth rearrangement , a well-established process in triazole chemistry where the endocyclic and exocyclic nitrogen atoms exchange positions. cardiff.ac.ukresearchgate.net This rearrangement typically occurs under thermal or basic conditions and proceeds through a ring-opening to a diazo intermediate, followed by rotation and subsequent ring-closure. cardiff.ac.uk For a compound like ethyl 5-amino-1-aryl-1H-1,2,3-triazole-4-carboxylate, this rearrangement would lead to the corresponding 5-arylamino-1H-1,2,3-triazole-4-carboxylate. The propensity for this rearrangement is influenced by the nature of the substituent at the N1 position and the reaction conditions. Studies on 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides have shown that electron-withdrawing groups on the aryl ring can facilitate the rearrangement even in the absence of a base. researchgate.net

The synthesis of fused heterocycles often involves the reaction of the amino group with suitable reagents to form an adjacent ring. For example, 5-aminotriazole-4-carboxylic acid derivatives can be cyclized with reagents like acetic anhydride to form triazolo[4,5-d] cardiff.ac.uknih.govoxazin-7-one derivatives. nih.gov Similarly, reactions with other bifunctional reagents can lead to a variety of fused systems such as triazolopyrimidines. scbt.com

The following table summarizes the types of fused heterocyclic systems that can be synthesized from aminotriazole precursors, which could be hypothetically extended to this compound.

| Starting Material Precursor | Reagent | Fused Heterocycle | Reference |

| 5-Aminotriazole-4-carboxylic acid | Acetic anhydride | Triazolo[4,5-d] cardiff.ac.uknih.govoxazine-7-one | nih.gov |

| (6-Chloropyrimidin-4-yl)hydrazones | Iodobenzene diacetate | cardiff.ac.uknih.govresearchgate.netTriazolo[1,5-c]pyrimidine | scbt.com |

| 5-Aminopyrazoles | Various electrophiles | Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines | mdpi.com |

| 4-Amino-3-mercapto-1,2,4-triazole | Various electrophiles | Triazolo[3,4-b]thiadiazines, Triazolo[3,4-b]thiadiazoles | nih.gov |

Supramolecular Interactions and Self-Assembly

The supramolecular chemistry of this compound is dictated by the presence of multiple hydrogen bond donors (the amino group) and acceptors (the triazole nitrogen atoms and the carbonyl oxygen of the ester). These functional groups play a crucial role in directing the crystal packing and the formation of higher-order structures.

Hydrogen Bonding Networks and Crystal Packing Analysis

The crystal structure of molecules containing the aminotriazole or aminoimidazole carboxylate framework reveals the prevalence of hydrogen bonding in defining the solid-state architecture. In analogous structures, such as ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, a variety of hydrogen bonding motifs are observed, including N-H···N, N-H···O, and C-H···O interactions. nih.gov These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov

For instance, in the crystal structure of a related compound, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, extensive hydrogen bonding is observed. mdpi.comresearchgate.net Although this molecule has a formyl group instead of an amino group, the analysis of its crystal packing provides insights into the potential interactions for the title compound. The presence of the ester group and the triazole ring facilitates a network of intermolecular interactions.

The expected hydrogen bonding interactions for this compound would primarily involve the amino group as a donor and the triazole nitrogen atoms and the ester carbonyl group as acceptors. This could lead to the formation of robust hydrogen-bonded synthons, such as dimers or catemers, which then assemble into more complex architectures.

Formation of Co-crystals and Solvates

The ability of this compound to form multiple hydrogen bonds makes it a promising candidate for the formation of co-crystals and solvates. Co-crystallization with other molecules that have complementary hydrogen bonding functionalities could lead to new solid forms with modified physicochemical properties. While specific studies on the co-crystals or solvates of this compound are not reported, the general principles of crystal engineering suggest that this would be a fruitful area of investigation.

The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is also a possibility, particularly when crystallized from solvents that can participate in hydrogen bonding. The inclusion of solvent molecules can significantly alter the crystal packing and the network of intermolecular interactions.

Self-Assembly Principles in Ordered Structures

The self-assembly of this compound in the solid state is governed by the interplay of various non-covalent interactions, with hydrogen bonding being the most dominant. The directionality and specificity of hydrogen bonds allow for the programmed assembly of molecules into well-defined, ordered structures.

The formation of one-dimensional tapes or two-dimensional layers through hydrogen bonding is a common self-assembly motif in related structures. These lower-dimensional structures can then further assemble through weaker interactions, such as van der Waals forces or π-π stacking, to form the final three-dimensional crystal lattice. The specific pattern of self-assembly will be highly dependent on the substitution pattern on the triazole ring and the crystallization conditions.

The following table summarizes the key intermolecular interactions and their roles in the self-assembly of related aminotriazole and aminoimidazole carboxylate derivatives.

| Compound Type | Key Intermolecular Interactions | Resulting Supramolecular Structure | Reference |

| Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates | N-H···N, N-H···O, C-H···O, C-H···π | 1D chains, 2D sheets, 3D frameworks | nih.gov |

| Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | C-H···N, π-π stacking | 2D layers | researchgate.net |

| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | N-H···N, N-H···O | 2D layers | nih.govresearchgate.net |

| Ethyl 4-amino-thiophene-3-carboxylate derivative | N-H···O, C-H···O | 3D network | researchgate.net |

Advanced Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the precise determination of the molecular structure of Ethyl 5-amino-2H-triazole-4-carboxylate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton and carbon signals can be achieved.

Multi-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC, INADEQUATE)

To unambiguously assign the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a suite of multi-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons. For the ethyl group, a cross-peak between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons would be expected, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the ethyl group by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range couplings (typically 2-3 bonds). Key expected correlations would include the methylene protons of the ethyl group with the carboxyl carbon, and the NH proton of the triazole ring with the C4 and C5 carbons of the ring. The amino (-NH2) protons would also be expected to show correlations to the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the ethyl ester group relative to the triazole ring.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While challenging due to sensitivity limitations, this experiment could provide direct C-C connectivity information, definitively confirming the carbon skeleton of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and HMBC Correlations

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C5 | - | ~158.0 | NH, NH₂ |

| C4 | - | ~145.0 | NH |

| C=O | - | ~162.0 | -OCH₂- |

| -OCH₂- | ~4.30 (q) | ~61.0 | C=O, -CH₃ |

| -CH₃ | ~1.30 (t) | ~14.0 | -OCH₂- |

| N-H | Variable (broad) | - | C4, C5 |

| -NH₂ | Variable (broad) | - | C5 |

Note: Predicted chemical shifts are based on data for similar amino-triazole carboxylate structures and may vary depending on the solvent and experimental conditions.

Solid-State NMR for Anisotropic Interactions and Polymorphic Forms

In the solid state, molecular motion is restricted, and anisotropic interactions, which are averaged out in solution, become apparent. Solid-state NMR (ssNMR) can provide valuable information about the crystalline form and local environment of the atoms in this compound. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei. The observed chemical shifts in the solid state can differ from those in solution, providing insights into intermolecular interactions such as hydrogen bonding. Furthermore, ssNMR is a powerful tool for identifying and characterizing different polymorphic forms of the compound, as distinct crystalline arrangements will lead to different ssNMR spectra. mdpi.comijcrt.orgepstem.net

Dynamic NMR for Conformational Fluxionality Studies

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of the molecule, such as the rotation around the C-O bond of the ester group or potential tautomeric exchange. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals. From this data, the rates of exchange and the activation energies for the dynamic processes can be determined, providing a deeper understanding of the molecule's flexibility and energetic landscape in solution. For substituted triazoles, dynamic equilibria of tautomers have been observed in solution. ncl.res.in

Vibrational Spectroscopy (Infrared and Raman)

Normal Mode Analysis and Isotopic Substitution Studies

A detailed assignment of the vibrational modes of this compound can be achieved through normal mode analysis, often aided by computational methods like Density Functional Theory (DFT). epstem.net This analysis provides a theoretical vibrational spectrum that can be compared with the experimental IR and Raman spectra. Isotopic substitution, for example, by replacing the protons of the amino and NH groups with deuterium, would lead to predictable shifts in the vibrational frequencies of the N-H modes, confirming their assignment.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

| N-H Stretch (ring) | ~3300-3400 | ~3300-3400 | Stretching of the N-H bond in the triazole ring |

| N-H Stretch (amino) | ~3200-3350 (asym & sym) | ~3200-3350 (asym & sym) | Asymmetric and symmetric stretching of the -NH₂ group |

| C-H Stretch (ethyl) | ~2900-3000 | ~2900-3000 | Stretching of the C-H bonds in the ethyl group |

| C=O Stretch | ~1700-1730 | ~1700-1730 | Stretching of the carbonyl group in the ester |

| C=N Stretch (ring) | ~1620-1650 | ~1620-1650 | Stretching of the C=N bonds within the triazole ring |

| N-H Bend | ~1580-1620 | Weak | Bending vibration of the N-H bonds |

| C-O Stretch | ~1200-1300 | ~1200-1300 | Stretching of the C-O single bond in the ester |

| Ring Vibrations | Multiple bands | Multiple bands | Skeletal vibrations of the triazole ring |

Note: Predicted frequencies are based on data for similar amino-triazole structures and can be influenced by intermolecular interactions in the solid state. mdpi.comijcrt.org

ATR, DRIFTS, and Micro-Raman Techniques for Sample Specificity

To accommodate different sample types and obtain high-quality spectra, various specialized techniques can be utilized.

ATR (Attenuated Total Reflectance) FTIR: This is a convenient method for obtaining the IR spectrum of solid powders or liquids with minimal sample preparation. It is particularly useful for routine identification and quality control. mdpi.com

DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy): This technique is ideal for analyzing powdered solid samples and can provide information about the bulk of the material.

Micro-Raman Spectroscopy: This technique allows for the acquisition of Raman spectra from very small sample areas, making it possible to study individual crystals or different regions of a heterogeneous sample. This can be valuable for identifying different polymorphs or impurities.

By combining these advanced spectroscopic methods, a comprehensive and unambiguous structural and dynamic profile of this compound can be established, providing a solid foundation for further research and development involving this compound.

In Situ and Operando Vibrational Spectroscopy for Reaction Monitoring

In situ and operando vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers powerful tools for monitoring the synthesis and subsequent reactions of triazole derivatives in real-time. These non-invasive methods provide detailed molecular-level information on the evolution of reactants, intermediates, and products as a function of time and reaction conditions.

For the synthesis of triazole rings, Raman spectroscopy can be particularly insightful. For instance, the formation of a triazole ring via a "click" cycloaddition reaction can be monitored by observing the disappearance of characteristic vibrational bands of the starting materials, such as the azide (B81097) and alkyne stretching frequencies, and the concurrent appearance of bands associated with the newly formed triazole ring. nih.gov Surface-enhanced Raman scattering (SERS) has been used to monitor the "click" chemistry formation of triazoles on surfaces in real-time by tracking changes in the intensity of specific vibrational bands. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to aid in the assignment of vibrational frequencies. nih.gov This combined approach allows for a precise understanding of the vibrational modes corresponding to specific functional groups and the triazole core, enhancing the ability to track subtle changes during a reaction. Key vibrational bands for this compound would include N-H stretching and bending modes of the amino group, C=O stretching of the ester, and various ring stretching and deformation modes of the triazole heterocycle. By monitoring shifts in these bands, one can infer changes in bonding and intermolecular interactions, such as hydrogen bonding, as the reaction progresses.

Table 1: Representative Vibrational Modes for Reaction Monitoring

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|

| N-H Stretch (Amino Group) | 3300-3500 | Appearance/disappearance indicates amine group reactions. |

| C≡N Stretch (Nitrile Precursor) | 2200-2260 | Disappearance indicates nitrile group consumption in synthesis. |

| N₃ Stretch (Azide Precursor) | 2100-2160 | Disappearance signals azide participation in cycloaddition. |

| C=O Stretch (Ester Group) | 1700-1750 | Shift in frequency can indicate changes in electronic environment or intermolecular interactions. |

| Triazole Ring Deformations | 1400-1600 | Appearance and evolution of these bands confirm heterocycle formation. researchgate.net |

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry is an indispensable technique for the structural elucidation of novel compounds, providing information on molecular weight, elemental composition, and fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass. This is crucial for confirming the identity of a synthesized product. Techniques like electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis of polar molecules such as this triazole derivative. nih.govurfu.rumdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₈N₄O₂ |

| Nominal Mass | 156 u |

| Monoisotopic (Exact) Mass | 156.06473 u |

| Calculated m/z for [M+H]⁺ | 157.07200 |

| Calculated m/z for [M+Na]⁺ | 179.05395 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure.

For 1,2,3-triazoles, a characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), a process that is often observed in their mass spectra. rsc.org Other common fragmentation patterns for this compound would involve the ester functional group, such as the loss of ethanol (B145695) (-46 Da) or an ethoxy radical (-45 Da). libretexts.org The amino group can also influence fragmentation. The interplay between these fragmentation channels helps to confirm the connectivity of the atoms within the molecule. nih.govresearchgate.net

Table 3: Plausible MS/MS Fragmentation Pathways for [C₅H₈N₄O₂ + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Neutral Loss |

|---|---|---|---|

| 157.07 | 129.06 | 28.01 | N₂ |

| 157.07 | 111.06 | 46.01 | C₂H₅OH (Ethanol) |

| 157.07 | 85.05 | 72.02 | C₂H₅O₂C (Ethyl formate (B1220265) moiety) |

| 129.06 | 101.05 | 28.01 | CO (Carbon monoxide) |

Ion Mobility Spectrometry for Isomer Differentiation

Ion mobility spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have identical masses. researchgate.net

For this compound, different tautomers and constitutional isomers (such as the corresponding 1,2,4-triazole) would exhibit different three-dimensional shapes. researchgate.net These structural differences result in different rotationally averaged collision cross-sections (CCS), allowing them to be separated in the ion mobility cell. This capability is crucial, as synthetic procedures can sometimes yield mixtures of isomers. IMS-MS can confirm the presence of a single isomer or help to identify and quantify the components of an isomeric mixture, a task that is challenging for mass spectrometry alone. bohrium.com

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction for Absolute Configuration and Tautomeric Forms

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration and, critically for this compound, the predominant tautomeric form in the solid state. ncl.res.in Aminotriazoles can exist in several tautomeric forms, and identifying which one is present is essential for understanding the molecule's chemical properties and intermolecular interactions. rsc.orgcurtin.edu.au

Crystallographic analysis would unambiguously locate the hydrogen atoms on the triazole ring and the amino group, confirming the 2H-tautomer and the amino form over the alternative imino form. rsc.org The resulting structural data, including bond lengths within the triazole ring, can provide evidence for the degree of electron delocalization. Furthermore, the analysis reveals the nature of intermolecular interactions, such as hydrogen bonding networks involving the amino group and the ester carbonyl, which dictate the crystal packing. cardiff.ac.uk

Table 4: Representative Single-Crystal X-ray Diffraction Data Parameters

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The geometric shape of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the unit cell. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 8.5, b = 10.2, c = 9.1 |

| α, β, γ (°) | Unit cell angles. | α = 90, β = 110, γ = 90 |

| Z | Number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Note: The values in Table 4 are hypothetical examples representative of a small organic molecule and are for illustrative purposes only.

Powder X-ray Diffraction for Phase Identification and Polymorphic Screening

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials. It provides information on the phase purity and polymorphic form of a compound. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a key consideration in materials science, as different polymorphs can exhibit distinct physical and chemical properties. ijmtlm.org

For 1,2,4-triazole (B32235) derivatives, PXRD is instrumental in identifying and differentiating between various polymorphic forms by analyzing their unique diffraction patterns. ijmtlm.org Each crystalline form produces a characteristic set of diffraction peaks, which are dependent on the arrangement of molecules within the crystal lattice. These patterns serve as a "fingerprint" for a specific polymorph.

In the context of polymorphic screening, various crystallization conditions are systematically explored to induce the formation of different crystalline phases. Factors such as solvent, temperature, and cooling rate can influence which polymorphic form is obtained. PXRD is then employed to analyze the solid phases produced under each condition. The presence of new or altered peaks in the diffractograms indicates the formation of a different polymorph or a mixture of forms.

Systematic Crystallization: Dissolving the compound in a variety of solvents and allowing it to crystallize under controlled conditions (e.g., slow evaporation, cooling crystallization).

PXRD Analysis: Recording the PXRD pattern for each solid sample obtained.

Pattern Comparison: Comparing the resulting diffractograms to identify unique patterns that correspond to different polymorphs.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are often used in conjunction with PXRD to investigate the thermal behavior and phase transitions between polymorphs. ijmtlm.org

The identification and characterization of polymorphs are crucial for ensuring the consistency and performance of materials in various applications.

Crystal Engineering Principles and Supramolecular Synthons Identification

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties by understanding and controlling intermolecular interactions. acs.org A key concept in crystal engineering is the "supramolecular synthon," which refers to robust and predictable non-covalent interactions that can be used to assemble molecules into specific arrangements in the solid state.

For amino-1,2,4-triazole derivatives, hydrogen bonding is a dominant and highly directional interaction that plays a crucial role in the formation of supramolecular architectures. acs.org The presence of both hydrogen bond donors (the amino group, N-H) and acceptors (the triazole nitrogen atoms and the carbonyl oxygen of the carboxylate group) in Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate allows for the formation of a variety of predictable hydrogen bonding motifs.

Common supramolecular synthons observed in related amino-triazole structures include:

N-H···N Hydrogen Bonds: These interactions are frequently observed between the amino group of one molecule and a nitrogen atom of the triazole ring of a neighboring molecule. nih.gov

N-H···O Hydrogen Bonds: The amino group can also form hydrogen bonds with the carbonyl oxygen of the ester group. nih.gov

The interplay of these non-covalent interactions dictates the final three-dimensional arrangement of the molecules in the crystal. For instance, the zwitterionic form of 5-amino-1H-1,2,4-triazole-3-carboxylic acid forms supramolecular layers linked by N—H⋯O and N—H⋯N hydrogen bonds. nih.gov These layers are further interconnected by π–π stacking interactions. nih.gov

The identification and understanding of these supramolecular synthons are essential for predicting and controlling the crystal structures of new materials based on the amino-triazole scaffold.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable insights into the electronic structure and photophysical properties of molecules. These methods are used to study the transitions between electronic energy levels and the subsequent de-excitation pathways.

Absorption and Emission Spectra Analysis

The UV-Vis absorption spectrum of a compound reveals the wavelengths of light that are absorbed, corresponding to the energy required to promote an electron from a lower energy molecular orbital (typically the HOMO) to a higher energy one (typically the LUMO). For many 1,2,4-triazole derivatives, the absorption maxima are influenced by the nature and position of substituents on the triazole ring and any attached aromatic systems. nih.gov

The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule relaxes from an excited electronic state back to the ground state. The difference in wavelength (or energy) between the absorption and emission maxima is known as the Stokes shift. A larger Stokes shift is often desirable for applications in fluorescence imaging and sensing, as it facilitates the separation of the excitation and emission signals.

For fluorescent 1,2,3-triazole derivatives, which are structurally related to the 1,2,4-triazole core, the emission wavelengths can range from the violet to the green region of the spectrum, depending on the specific molecular structure. nih.gov For example, certain push-pull 1,2,3-triazole dyes exhibit blue-green fluorescence with large Stokes shifts. nih.gov The photophysical properties of triazole derivatives can be tuned by modifying the substituents, which can alter the energies of the HOMO and LUMO and influence the nature of the electronic transitions. acs.org

While specific absorption and emission data for Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate are not detailed in the provided search results, the general principles of electronic spectroscopy for triazole derivatives suggest that its photophysical properties will be dependent on the interplay between the amino, triazole, and carboxylate moieties.

Quantum Yield Determination and Photophysical Pathway Elucidation

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a major de-excitation pathway, while a low quantum yield suggests that other non-radiative processes, such as internal conversion or intersystem crossing, are more dominant.

The determination of the quantum yield is crucial for assessing the potential of a compound as a luminophore. For various 1,2,4-triazole derivatives, high fluorescence quantum yields have been reported, making them promising candidates for applications in optoelectronics. nih.gov For instance, some highly conjugated 4H-1,2,4-triazole derivatives exhibit high luminescent properties and large quantum yields. nih.govresearchgate.net

The photophysical pathways of a molecule describe the various processes that can occur after it absorbs light. These include:

Fluorescence: Radiative decay from the lowest singlet excited state (S1) to the ground state (S0).

Internal Conversion: Non-radiative decay between electronic states of the same spin multiplicity (e.g., S1 to S0).

Intersystem Crossing: Non-radiative transition between electronic states of different spin multiplicity (e.g., S1 to the lowest triplet state, T1).

Phosphorescence: Radiative decay from the lowest triplet state (T1) to the ground state (S0).

Time-Resolved Spectroscopy for Excited State Dynamics Investigation

Time-resolved spectroscopy is a powerful technique used to study the dynamics of excited states on very short timescales, often in the picosecond to femtosecond range. wikipedia.org By using pulsed lasers, it is possible to monitor the population and decay of excited states in real-time. wikipedia.org

Transient absorption spectroscopy is a common time-resolved technique where a "pump" pulse excites the sample, and a delayed "probe" pulse measures the absorption of the transient excited species. wikipedia.org This allows for the observation of excited-state absorption, stimulated emission, and ground-state bleaching, providing information about the lifetimes and decay pathways of the excited states.

For fluorescent molecules, time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state. wikipedia.org The fluorescence decay of many organic chromophores is often multiexponential, indicating the presence of multiple excited-state populations or complex decay kinetics. nih.gov

In the study of GFP-inspired chromophores, which share some structural similarities with substituted heterocyclic compounds, femtosecond-resolved spectroscopy has been used to investigate their excited-state dynamics. nih.gov These studies have revealed that the non-radiative deactivation of these chromophores often involves large-amplitude intramolecular motion. nih.gov Depending on the solvent and substituents, other deactivation channels, such as inter- and intramolecular hydrogen bond-assisted processes, can also be operative. nih.govnih.gov

By applying time-resolved spectroscopic techniques to Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate, it would be possible to gain a detailed understanding of its excited-state dynamics, including the rates of radiative and non-radiative decay processes, and the influence of the molecular environment on these processes.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and the energies associated with different molecular states and reactions.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying the electronic properties of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of systems. For triazole derivatives, DFT is frequently used to determine ground state properties and predict reactivity. nih.govnih.gov

DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Ethyl 5-amino-2H-triazole-4-carboxylate, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group, indicating sites susceptible to electrophilic attack. Conversely, the amino group's hydrogen atoms would exhibit positive potential.